molecular formula C20H25ClO3 B13850193 BisphenolC-PhosgeneCopolymer

BisphenolC-PhosgeneCopolymer

Cat. No.: B13850193
M. Wt: 348.9 g/mol
InChI Key: PDRPQJYAPFFFAR-UHFFFAOYSA-N
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Description

Bisphenol C-Phosgene Copolymer is a polycarbonate synthesized via the reaction of bisphenol C (BPC) and phosgene (COCl₂). The general structure consists of repeating carbonate groups (-O-(C=O)-O-) linked by aromatic BPC units . Its molecular formula is (C₂₀H₁₂D₁₂O₃)ₙ in deuterated forms, with an unlabelled CAS number 31780-23-1 .

Properties

Molecular Formula

C20H25ClO3

Molecular Weight

348.9 g/mol

IUPAC Name

[4-[2-(4-methoxy-3-methylphenyl)propan-2-yl]-2-methylphenyl] acetate;hydrochloride

InChI

InChI=1S/C20H24O3.ClH/c1-13-11-16(7-9-18(13)22-6)20(4,5)17-8-10-19(14(2)12-17)23-15(3)21;/h7-12H,1-6H3;1H

InChI Key

PDRPQJYAPFFFAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C)C)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BisphenolC-PhosgeneCopolymer typically involves the polycondensation reaction between bisphenol C and phosgene. The reaction is carried out in the presence of a catalyst, such as pyridine, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 50-100°C and a controlled addition of phosgene to ensure complete polymerization .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of bisphenol C and phosgene, along with the catalyst, to achieve high yields and consistent polymer quality. The polymer is then purified and processed into various forms, such as pellets or films, for further applications .

Chemical Reactions Analysis

Types of Reactions

BisphenolC-PhosgeneCopolymer undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BisphenolC-PhosgeneCopolymer has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of BisphenolC-PhosgeneCopolymer involves its interaction with various molecular targets and pathways. The polymer’s high thermal stability and chemical resistance are attributed to the strong covalent bonds formed during polymerization. These properties enable the polymer to withstand harsh conditions and maintain its structural integrity. Additionally, the aromatic rings in the polymer backbone contribute to its rigidity and mechanical strength .

Comparison with Similar Compounds

Properties (Inferred from Structural Analogs)

  • Thermal Stability : Likely comparable to BPA-based polycarbonates (~147°C glass transition temperature) .
  • Fire Resistance : Early studies suggest self-extinguishing behavior in epoxy formulations .
  • Mechanical Strength : High impact resistance due to aromatic backbone, though rigidity may vary with BPC’s structure .

Comparison with Similar Compounds

Bisphenol A (BPA)-Phosgene Polycarbonate

Property BPC-Phosgene Copolymer BPA-Phosgene Polycarbonate Sources
Monomer Toxicity BPC (limited toxicity data) BPA (endocrine disruptor)
Thermal Stability ~147°C (inferred) 147°C (glass transition)
Fire Resistance Self-extinguishing (epoxy blends) Combustible, requires additives
Environmental Impact Phosgene-dependent synthesis Phosgene-dependent synthesis
Applications Niche (fire-resistant materials) Electronics, automotive, packaging

Key Differences :

  • Health Concerns : BPA is linked to endocrine disruption, whereas BPC’s safety profile is less studied .
  • Fire Performance : BPC-based polymers show inherent flame retardancy, reducing the need for additives .

Other Bisphenol-Phosgene Copolymers

  • Bisphenol S (BPS)-Phosgene: Used in thermal paper and coatings; higher thermal stability but similar toxicity debates .
  • Bisphenol F (BPF)-Phosgene: Lower rigidity than BPA; used in epoxy resins .

Aliphatic Polycarbonates

Property BPC-Phosgene Copolymer Aliphatic Polycarbonates (e.g., CO₂-derived) Sources
Synthesis Phosgene required Phosgene-free (CO₂ + epoxide)
Biodegradability Low Higher
Mechanical Strength High (aromatic backbone) Moderate

Key Differences :

  • Aliphatic polycarbonates avoid phosgene but lack the mechanical performance of aromatic variants like BPC copolymer .

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